1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated phenyl ring, a pyrimidinyl group, and a pyrrolidine moiety
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of a suitable pyrimidine precursor with reagents such as pyrrolidine under controlled conditions to form the pyrimidinyl intermediate.
Introduction of the urea moiety: The pyrimidinyl intermediate is then reacted with an isocyanate derivative to introduce the urea functional group.
Fluorination and methylation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the phenyl or pyrimidinyl rings are replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can be compared with other similar compounds, such as:
1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, which may result in different chemical and biological properties.
1-(3-Fluoro-4-methylphenyl)-3-(2-(piperidin-1-yl)pyrimidin-5-yl)urea: This compound has a piperidine ring instead of a pyrrolidine ring, which may affect its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c1-11-4-5-12(8-14(11)17)20-16(23)21-13-9-18-15(19-10-13)22-6-2-3-7-22/h4-5,8-10H,2-3,6-7H2,1H3,(H2,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGUPHXIHZOJTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCCC3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.